molecular formula C10H8N2 B8805427 4-Methyl-1h-indole-5-carbonitrile CAS No. 671215-70-6

4-Methyl-1h-indole-5-carbonitrile

Cat. No. B8805427
M. Wt: 156.18 g/mol
InChI Key: ABJVCZGZCOSCTG-UHFFFAOYSA-N
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Description

“4-Methyl-1h-indole-5-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as indoles . It has a molecular weight of 156.19 .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years due to their biological and pharmaceutical activities . The synthesis of “4-Methyl-1h-indole-5-carbonitrile” could potentially involve N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene .


Molecular Structure Analysis

The molecular structure of “4-Methyl-1h-indole-5-carbonitrile” consists of a 1H-indole ring substituted with a methyl group and a carbonitrile group . The InChI code for this compound is 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3 .


Chemical Reactions Analysis

Indole derivatives, including “4-Methyl-1h-indole-5-carbonitrile”, can participate in various chemical reactions. For instance, they can be used as reactants for the parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction .


Physical And Chemical Properties Analysis

“4-Methyl-1h-indole-5-carbonitrile” is a solid at room temperature . It has a boiling point of 327.8°C at 760 mmHg and a melting point of 72°C .

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Future Directions

The future research directions for “4-Methyl-1h-indole-5-carbonitrile” and other indole derivatives include the investigation of novel methods of synthesis and their potential applications in the treatment of various diseases . The construction of indoles as a moiety in selected alkaloids is also a topic of interest .

properties

CAS RN

671215-70-6

Product Name

4-Methyl-1h-indole-5-carbonitrile

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

4-methyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C10H8N2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,12H,1H3

InChI Key

ABJVCZGZCOSCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.71 g (18.5 mmol) of 5-bromo-4-methyl-1H-indole-2-carboxylic acid and 5.03 g (56.2 mmol) of cuprous cyanide were dissolved in 35 ml of quinoline and the solution heated at 230° C. for 90 minutes. The reaction mixture was then cooled down to ambient temperature and poured onto crashed ice. The pH was adjusted to pH 2-3 and the mixture subsequently extracted 3 times with ether. The combined organic phases were washed with water, dried over magnesium sulfate and evaporated to give a crude product which was purified by chromatography (silicagel, eluent: gradient of n-heptane/ethyl acetate) to yield 2.36 g of 4-methyl-1H-indole-5-carbonitrile as light brown solid.
Quantity
4.71 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

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